molecular formula C10H13NOS B253548 O-ethyl 3-methylphenylthiocarbamate

O-ethyl 3-methylphenylthiocarbamate

Cat. No.: B253548
M. Wt: 195.28 g/mol
InChI Key: WLHVACSSRSCZGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Ethyl 3-methylphenylthiocarbamate is a thiocarbamate derivative characterized by a sulfur-containing carbamate backbone, with an ethyl ester group and a 3-methyl-substituted phenyl ring. Thiocarbamates are widely studied for their biological activities, including fungicidal and herbicidal properties. Thiocarbamates generally exhibit polarity and hydrolytic stability due to the thiocarbamate functional group (-NHCOS-), which distinguishes them from conventional carbamates .

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

O-ethyl N-(3-methylphenyl)carbamothioate

InChI

InChI=1S/C10H13NOS/c1-3-12-10(13)11-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,11,13)

InChI Key

WLHVACSSRSCZGR-UHFFFAOYSA-N

SMILES

CCOC(=S)NC1=CC=CC(=C1)C

Canonical SMILES

CCOC(=S)NC1=CC=CC(=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Ethyl-Substituted Phenylthiocarbamates

The most relevant analogs are O-[2-(1H-1,2,4-triazol-1-yl)ethyl]phenylthiocarbamate and O-[2-(1H-imidazol-1-yl)ethyl]phenylthiocarbamate, synthesized by Talismanov et al. (2019) . These compounds share the phenylthiocarbamate core but feature heterocyclic substituents (triazole or imidazole) on the ethyl group. Key differences include:

Compound Ethyl Substituent Phenyl Substituent Reported Activity
O-Ethyl 3-methylphenylthiocarbamate None 3-methyl Not reported
O-[2-(1H-triazol-1-yl)ethyl]phenylthiocarbamate 2-(1H-1,2,4-triazol-1-yl) None Fungicidal
O-[2-(1H-imidazol-1-yl)ethyl]phenylthiocarbamate 2-(1H-imidazol-1-yl) None Fungicidal
  • Activity Insights: The heterocyclic ethyl substituents in Talismanov’s compounds enhance fungicidal activity, likely due to increased hydrogen bonding or target-site interactions.

Functional Group Variations: Phosphonothioates

Compounds like O-ethyl ethylphosphonothionochloridate (CAS: 1497-68-3) and O-ethyl methylphosphonothionate (CAS: Not provided) are phosphonothioate esters, which differ from thiocarbamates in their functional groups (-PS vs. -NHCOS-) .

Compound Functional Group Key Applications
This compound Thiocarbamate Hypothesized agrochemical use
O-Ethyl ethylphosphonothionochloridate Phosphonothioate Chemical intermediates
O-Ethyl methylphosphonothionate Phosphonothioate Potential nerve agent analogs
  • Reactivity Differences: Phosphonothioates are more electrophilic due to the phosphorus center, making them reactive intermediates in organophosphorus chemistry. Thiocarbamates, with their nitrogen-sulfur backbone, are typically more stable and suited for biological applications .

Research Findings and Hypotheses

  • The use of triethylamine as a base (as in ) is common for byproduct removal .
  • Biological Performance: The fungicidal activity of Talismanov’s compounds suggests that this compound could be optimized by introducing polar substituents on either the ethyl or phenyl group .

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